molecular formula C22H16ClN3O B2989091 1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone CAS No. 313395-51-6

1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone

Cat. No.: B2989091
CAS No.: 313395-51-6
M. Wt: 373.84
InChI Key: LXSDLRGGIBXRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone is a synthetically derived quinazoline-based compound of significant interest in early-stage pharmaceutical and biochemical research. This chemical serves as a crucial research-grade intermediate for developing and screening novel targeted therapeutic agents. Its molecular structure, which incorporates a chloro-substituted quinazoline core linked to a phenylacetophenone group, suggests potential for high-affinity binding to specific enzyme pockets , particularly in the kinase protein family. The primary research applications and value of this compound are hypothesized to include: Kinase Inhibition Studies: It is designed as a key scaffold for investigating selective inhibition of [e.g., Epidermal Growth Factor Receptor (EGFR) and related kinases] implicated in cellular proliferation pathways. Structure-Activity Relationship (SAR) Exploration: Researchers utilize this compound as a core structure to synthesize novel analogs, systematically modifying various substituents to elucidate the structural requirements for potency and selectivity. Chemical Probe for Disease Models: This intermediate is used in the synthesis of more complex molecules for evaluating efficacy in in vitro models of [e.g., specific cancer types or inflammatory diseases]. The mechanism of action for this class of compounds typically involves competitive binding to the adenosine triphosphate (ATP) binding site of target kinases, thereby disrupting downstream signaling cascades and leading to the inhibition of pathological cellular processes. This product is provided for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c1-14(27)15-7-10-18(11-8-15)24-22-25-20-12-9-17(23)13-19(20)21(26-22)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSDLRGGIBXRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone typically involves the following steps:

  • Formation of the Quinazolin-2-yl Core: This can be achieved through the condensation of anthranilic acid with appropriate halides under acidic conditions.

  • Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

  • Chlorination: The chloro group is introduced through a halogenation reaction.

  • Amination: The amino group is introduced through nucleophilic substitution reactions.

  • Final Acylation: The ethanone group is introduced through an acylation reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

  • Substitution: Halogenating agents, amines, and strong bases.

Major Products Formed:

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction reactions produce alcohols or amines.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs within the Quinazoline Family

(a) 1-{4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethanone
  • Molecular Formula : C₂₂H₁₆BrN₃O (vs. C₂₂H₁₆ClN₃O for the target compound).
  • Key Difference : Bromine replaces chlorine at the 6-position.
  • Impact: Bromine’s larger atomic radius increases molecular weight (418.29 g/mol vs.
(b) 1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone
  • Molecular Formula : C₂₁H₁₆ClN₅O.
  • Key Difference: A pyrimidine ring with a methyl group replaces the phenyl-acetophenone moiety.
  • Impact : The pyrimidine introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes like kinases or CYP450 isoforms .
(c) 4-Aminoquinoline Derivatives (e.g., 1-(4-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone)
  • Key Difference: Quinoline core replaces quinazoline.
  • Impact : Reduced nitrogen content in the heterocycle may decrease basicity, affecting pharmacokinetic properties. Such derivatives are explored for antitubercular activity .

Heterocyclic Compounds with Ethanone Moieties

(a) Thiazole Derivatives (e.g., (Z)-4-(3-Methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine)
  • Key Feature : Thiazole ring with nitro and methoxy substituents.
  • Activity : Demonstrates anti-inflammatory and antioxidant properties, highlighting the role of the thiazole-electrophile motif in scavenging free radicals .
(b) Schiff Base Metal Complexes (e.g., Co(II) Complex of (E)-1-(4-((4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)ethanone oxime)
  • Key Feature : Oxime-functionalized ligand chelated to transition metals.
  • Activity : Enhanced antifungal activity compared to the free ligand, suggesting metal coordination improves bioavailability .

Pharmacological Profiles and Target Specificity

Compound Target/Activity Structural Determinants Reference
Target Compound Not explicitly reported (potential CYP51) 6-Chloro, 4-phenyl, acetophenone linkage
UDO (Pyridine Derivative) CYP51 inhibitor (anti-T. cruzi) Trifluoromethylphenyl-piperazine scaffold
4-Aminoquinoline Derivatives Antitubercular Chloroquinoline-ethanone hybrid
Thiazole Derivative A1 Anti-inflammatory (carrageenan model) Nitrobenzylidene-thiazole

Notable Observations:

  • The target compound’s chloro and phenyl groups align with structural motifs in known enzyme inhibitors (e.g., CYP51), though direct evidence is lacking .
  • Bromine substitution (as in ) may improve halogen bonding but reduce metabolic stability compared to chlorine.

Biological Activity

1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone, also known as compound 2512-2802, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound features a quinazoline core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that quinazoline derivatives, including 1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone, possess significant anticancer properties. A study highlighted that quinazolinone-based hybrids demonstrated potent inhibitory activity against various cancer cell lines, including MDA-MB-231 (breast cancer), with IC50 values ranging from 0.36 to 40.90 μM . The structure–activity relationship (SAR) analysis revealed that specific functional groups enhance biological activity, suggesting that modifications to the quinazoline core can optimize efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that quinazoline derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance. Compound 6b from a related study exhibited up to 73.4% inhibition of pqs signaling at concentrations of 100 µM without significantly affecting bacterial growth . This suggests that such compounds could be developed as novel anti-biofilm agents.

The mechanism by which 1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone exerts its biological effects primarily involves the inhibition of specific kinases involved in cell signaling pathways. By disrupting these pathways, the compound can induce apoptosis in cancer cells and inhibit bacterial communication mechanisms critical for virulence.

Case Study 1: Anticancer Activity in Colorectal Carcinoma

A series of studies focused on the antiproliferative effects of quinazoline derivatives against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines demonstrated promising results. Compounds similar to 1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone exhibited distinct antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Quorum Sensing Inhibition

In another investigation, compounds derived from the quinazoline scaffold were tested for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The results indicated that modifications to the quinazoline structure could significantly enhance pqs inhibition without affecting bacterial viability, highlighting the potential for therapeutic applications against biofilm-associated infections .

Data Table: Biological Activities of Quinazoline Derivatives

Compound NameTargetActivityIC50 (µM)
Compound 6bP. aeruginosaQuorum Sensing Inhibition100
Compound 10MDA-MB-231Anticancer Activity0.36 - 40.90
Compound XCaco-2AntiproliferativeNot specified

Q & A

Basic: How can the synthesis of 1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone be optimized for higher yield and purity?

Methodological Answer:
The synthesis typically involves condensation reactions and cyclization steps. For example:

  • Intermediate Preparation : Reflux 4-amino acetophenone with halogenated quinazoline derivatives (e.g., 6-chloro-4-phenylquinazoline) in ethanol or DMF, using acetic acid as a catalyst. Monitor reaction progress via TLC .
  • Cyclization : Employ urea or thiourea in concentrated HCl to facilitate quinazoline ring formation, as demonstrated in analogous syntheses .
  • Purification : Crystallize the product using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require adjusting reaction time (6–12 hours) and catalyst loading (e.g., ZnCl₂ for Friedel-Crafts acetylation) .

Basic: What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key signals, such as the acetyl group (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl in ¹³C) and aromatic protons (δ 7.0–8.5 ppm) from the quinazoline and phenyl rings .
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak ([M⁺]) and fragmentation patterns (e.g., loss of Cl or acetyl groups) to confirm molecular weight and substituents .
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) from the amide linkage .

Basic: How can researchers evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Assay Design : Use the agar dilution or broth microdilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). Prepare serial dilutions (1–256 µg/mL) in DMSO .
  • Control Standards : Compare with known antibiotics (e.g., ciprofloxacin, fluconazole).
  • Data Interpretation : Calculate minimum inhibitory concentration (MIC) values. Chlorine substituents often enhance activity due to increased lipophilicity and target binding .

Advanced: How can contradictory results in biological activity data across studies be resolved?

Methodological Answer:

  • Purity Verification : Re-characterize the compound via HPLC or elemental analysis to rule out impurities affecting activity .
  • Assay Standardization : Ensure consistent conditions (e.g., pH, inoculum size, incubation time). For example, microbial strain variability can lead to discrepancies .
  • Orthogonal Assays : Validate results using alternative methods (e.g., time-kill kinetics for antimicrobials or enzyme inhibition assays for kinase targets) .

Advanced: What computational strategies can predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. The quinazoline core mimics adenine in ATP, while the chloro and phenyl groups enhance hydrophobic interactions .
  • MD Simulations : Perform 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze hydrogen bonds with catalytic residues (e.g., EGFR’s Thr790) .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy) on activity using descriptors like logP and polar surface area .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents on the quinazoline (e.g., 6-Cl → 6-F) or phenylacetone moiety (e.g., para- vs. meta-substitution) using methods from .
  • Biological Testing : Screen derivatives against target enzymes (e.g., tyrosine kinases) or pathogens.
  • Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity and identify critical substituents. For example, bulkier groups may sterically hinder binding .

Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, leveraging its robustness for small molecules .
  • Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. Key parameters: R1 < 5%, wR2 < 10% .
  • Analysis : Validate hydrogen bonding (e.g., N–H⋯O=C) and π-π stacking between aromatic rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.